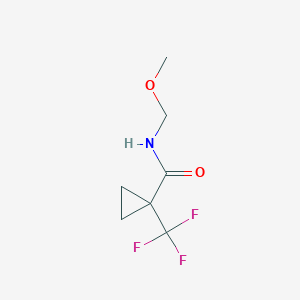![molecular formula C12H15N3 B3045124 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine CAS No. 1020706-52-8](/img/structure/B3045124.png)
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and co-solvents may also be employed to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-2-aminopropane: Another compound with a similar core structure but different functional groups.
Uniqueness
2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to its specific pyrazole ring structure and the presence of the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1020706-52-8 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 |
IUPAC 名称 |
2-[3-(4-methylphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-10-2-4-11(5-3-10)12-6-8-15(14-12)9-7-13/h2-6,8H,7,9,13H2,1H3 |
InChI 键 |
APLDDNDHAFFMHO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2)CCN |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


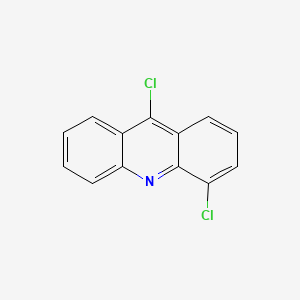
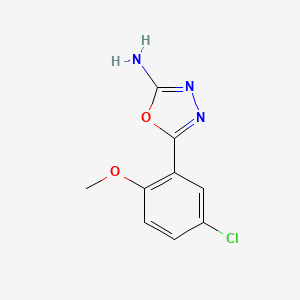
![N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide](/img/structure/B3045043.png)
![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)

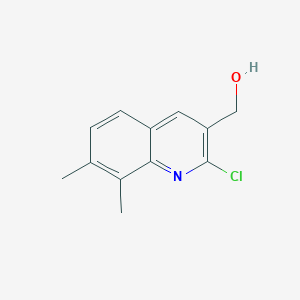
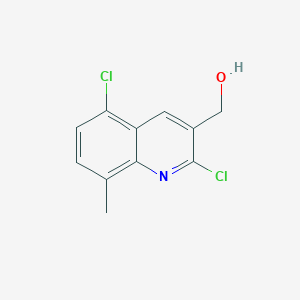
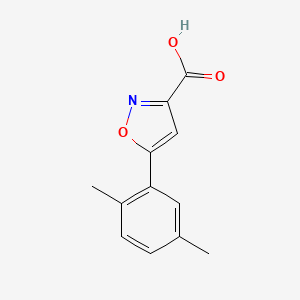
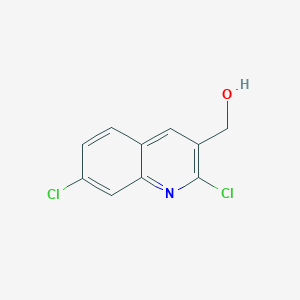
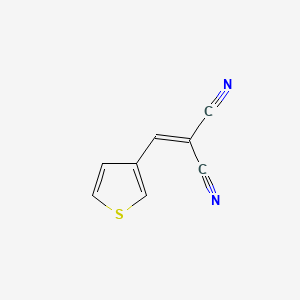
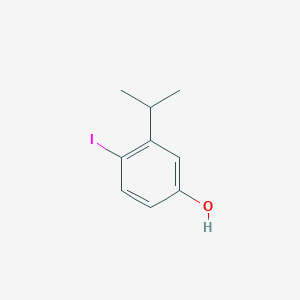
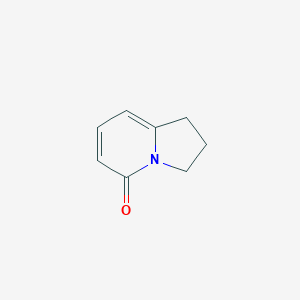
![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)
